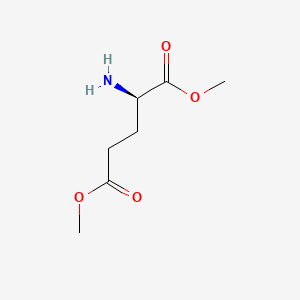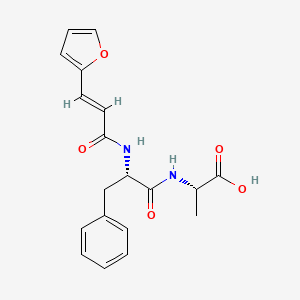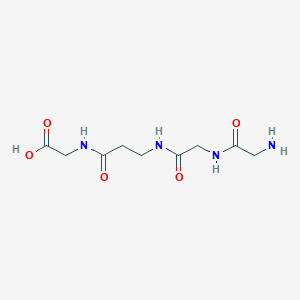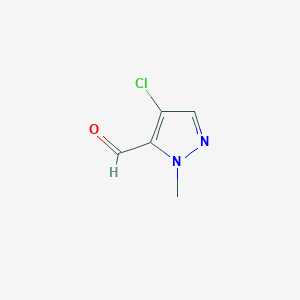![molecular formula C12H13NO3 B1353425 [4-(2-氧代吡咯烷-1-基)苯基]乙酸 CAS No. 266369-35-1](/img/structure/B1353425.png)
[4-(2-氧代吡咯烷-1-基)苯基]乙酸
描述
“[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 266369-35-1. It has a molecular weight of 219.24 and its IUPAC name is [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid . This compound is often used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of compounds like “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” often involves the use of the pyrrolidine ring, a nitrogen heterocycle. This is due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The InChI code for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is 1S/C12H13NO3/c14-11-2-1-7-13 (11)10-5-3-9 (4-6-10)8-12 (15)16/h3-6H,1-2,7-8H2, (H,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” are not mentioned in the search results, it is known that this compound is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .Physical And Chemical Properties Analysis
“[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a powder with a purity of 95%. It is stored at room temperature .科学研究应用
酪氨酸血症和代谢分析
化合物 [4-(2-氧代吡咯烷-1-基)苯基]乙酸,在研究中也称为 4-羟基环己基乙酸 (4HCHAA),已在代谢分析中被发现。一项研究报告称在患有暂时性酪氨酸血症的儿童及其母亲的尿液中检测到顺式和反式-4HCHAA,以及一种名为霍金斯的硫氨基酸。该研究表明 4-羟苯基丙酮酸双加氧酶(一种参与酪氨酸代谢的酶)可能存在缺陷,表明这些化合物可能在酪氨酸血症和相关代谢途径中发挥作用 (Niederwieser, Wadman, & Danks, 1978)。
诊断生物标记
另一项研究重点关注测量尿液中 4-羟苯基乙酸作为小肠疾病和细菌过度生长综合征的潜在筛查方法。研究发现,测量这种化合物的排泄量有助于筛查与细菌过度生长相关的疾病,表明其作为诊断生物标记的潜力 (Chalmers, Valman, & Liberman, 1979)。
生化相互作用和病理
一项关于 4-羟苯基丙酮酸双加氧酶基因突变的研究表明,这种酶的缺陷可能导致酪氨酸血症 III 型和霍金斯尿症等代谢紊乱。这项研究强调了与 [4-(2-氧代吡咯烷-1-基)苯基]乙酸相关的化合物的生化和遗传相互作用,以及它们对人类病理的影响 (Tomoeda 等人,2000)。
安全和危害
The safety information for “[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
作用机制
Target of Action
It is known to be used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting that it may interact with the PDE4B enzyme.
Mode of Action
Given its use in the synthesis of PDE4B inhibitors , it can be hypothesized that it may interact with the PDE4B enzyme, potentially inhibiting its activity. This would result in increased levels of cyclic AMP (cAMP) within cells, leading to a variety of downstream effects.
Biochemical Pathways
The biochemical pathways affected by [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are likely related to the cAMP signaling pathway, given its potential role as a PDE4B inhibitor . By inhibiting PDE4B, levels of cAMP would increase, leading to the activation of protein kinase A (PKA). PKA can then phosphorylate a variety of target proteins, leading to changes in cell function and behavior.
生化分析
Biochemical Properties
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes . The interaction with PDE4B enzymes suggests that [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid may modulate cyclic AMP (cAMP) levels, thereby affecting various cellular processes.
Cellular Effects
The effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid on different cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid exhibit psychotropic and cerebroprotective effects, indicating their potential impact on neuronal cells and brain function . Additionally, the modulation of cAMP levels by PDE4B inhibition can lead to changes in cell signaling pathways, affecting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B enzymes results in increased cAMP levels, which in turn activate protein kinase A (PKA) and other downstream signaling molecules . This cascade of events can lead to alterations in gene expression, enzyme activity, and cellular responses. The binding interactions and enzyme inhibition properties of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the rate of alkylation of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid derivatives decreases sharply after the first hour at 65°C . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound’s activity may diminish over time due to degradation or metabolic processes.
Dosage Effects in Animal Models
The effects of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as psychotropic and cerebroprotective properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity while maximizing the compound’s therapeutic benefits.
Metabolic Pathways
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is involved in various metabolic pathways. The compound undergoes metabolic transformations, including the reduction of ketone groups to alcohols, oxidation of the pyrrolidine ring, and hydroxylation of carbon atoms . These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function. Understanding the enzymes and cofactors involved in these pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid in certain tissues or cellular compartments can impact its function and efficacy.
Subcellular Localization
The subcellular localization of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYDWIZOVOAUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427859 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266369-35-1 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


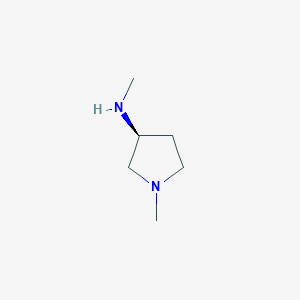

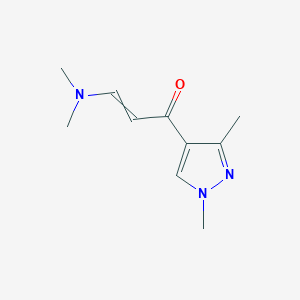
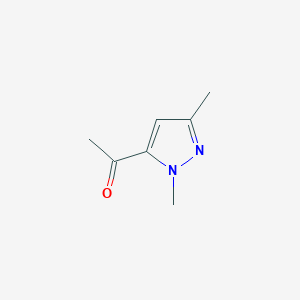
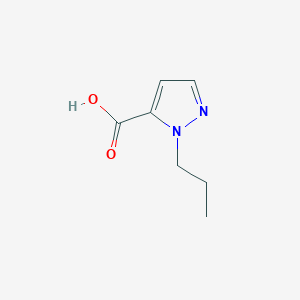
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)


